molecular formula C5H7N3O B13572583 Pyrimidine, 4-hydroxy-2-methylamino-

Pyrimidine, 4-hydroxy-2-methylamino-

Cat. No.: B13572583
M. Wt: 125.13 g/mol
InChI Key: VOKFHTZUOARWFE-UHFFFAOYSA-N
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Description

2-(Methylamino)-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that features a pyrimidine ring with a methylamino group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-keto ester with a guanidine derivative under basic conditions to form the pyrimidine ring. The methylamino group can be introduced through subsequent methylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(Methylamino)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methylamino)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylamino)-3,4-dihydropyrimidin-4-one is unique due to its specific structure and the presence of both a pyrimidine ring and a methylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

Pyrimidine derivatives, particularly Pyrimidine, 4-hydroxy-2-methylamino- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound exhibits various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The following sections provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Overview of Biological Activities

Pyrimidine derivatives are known to possess a wide range of biological activities, which include:

  • Anticancer : Effective against various cancer cell lines.
  • Anti-inflammatory : Inhibits key inflammatory mediators.
  • Antimicrobial : Exhibits antibacterial and antifungal properties.
  • Antioxidant : Provides protection against oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Pyrimidine, 4-hydroxy-2-methylamino-. For instance, a study evaluated its effects on different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxic effects with varying IC50 values.

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (μM)Reference
Pyrimidine, 4-hydroxy-2-methylamino-MCF-70.09
Compound 12MCF-70.09
Compound 16A5490.03
Compound 3MDA-MB-2310.045

The compound demonstrated an IC50 value of 0.09 μM against MCF-7 cells, indicating potent anticancer activity compared to other derivatives tested in the same study .

Anti-inflammatory Activity

Pyrimidine derivatives also exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase enzymes (COX). The inhibition of COX-2 is particularly significant in reducing inflammation.

Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives

CompoundCOX-2 IC50 (μM)Reference
Pyrimidine, 4-hydroxy-2-methylamino-0.04
Indomethacin9.17

The compound showed an IC50 value comparable to indomethacin, a commonly used anti-inflammatory drug, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, Pyrimidine, 4-hydroxy-2-methylamino- has demonstrated antimicrobial activity against various pathogens. Studies have shown effectiveness against both bacterial and fungal strains.

Table 3: Antimicrobial Activity

PathogenActivityReference
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansEffective

The compound exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans , supporting its use in treating infections .

Case Studies and Research Findings

  • Cytotoxicity Study : A recent investigation assessed the cytotoxic effects of Pyrimidine derivatives on HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines. The study found that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents .
  • Mechanistic Insights : Research has indicated that the mechanism of action for Pyrimidine derivatives involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with tumor growth .
  • Structural Modifications : Studies on structural modifications of pyrimidines have revealed that specific substitutions can enhance biological activity. For instance, electron-donating groups at certain positions on the pyrimidine ring significantly improve anticancer efficacy .

Properties

IUPAC Name

2-(methylamino)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-6-5-7-3-2-4(9)8-5/h2-3H,1H3,(H2,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKFHTZUOARWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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